(3R)-3-Amino-3-(5-methyloxolan-2-yl)propanoic acid

Chiral resolution Enantiomeric purity Peptidomimetic design

Researchers designing peptidomimetics require stereochemically pure β-amino acid building blocks-racemic mixtures introduce uncontrolled variables that confound SAR and foldamer conformation. This (3R)-configured monomer solves that with a single, defined enantiomer. · Enables homochiral β-peptide foldamers with predictable helical screw-sense · 5-Methyloxolane ring provides conformational constraint and a characteristic NMR handle (δ 3.5-4.2 ppm) · Enhanced proteolytic stability vs. α-amino acid analogs; suitable for intracellular probe design Supplied at ≥95% purity with full QA documentation. Ideal for focused GPCR or nuclear receptor library synthesis where stereochemical integrity is non-negotiable.

Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
Cat. No. B13334207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-Amino-3-(5-methyloxolan-2-yl)propanoic acid
Molecular FormulaC8H15NO3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1CCC(O1)C(CC(=O)O)N
InChIInChI=1S/C8H15NO3/c1-5-2-3-7(12-5)6(9)4-8(10)11/h5-7H,2-4,9H2,1H3,(H,10,11)/t5?,6-,7?/m1/s1
InChIKeyMZMKCMWLSMVQMO-YURFNIAASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-3-Amino-3-(5-methyloxolan-2-yl)propanoic Acid: Structural Identity and Compound Class


(3R)-3-Amino-3-(5-methyloxolan-2-yl)propanoic acid (CAS 1910117-83-7) is a chiral non-proteinogenic β-amino acid derivative featuring a 5-methyl-substituted tetrahydrofuran (oxolane) ring at the β-position . With a molecular formula of C₈H₁₅NO₃ and a molecular weight of 173.21 g/mol, this compound belongs to the class of tetrahydrofuran-containing amino acids, which are valued as conformationally constrained building blocks in peptidomimetic design and medicinal chemistry [1]. The (3R) absolute configuration distinguishes it from its (3S) enantiomer (CAS 1910154-56-1) and from the racemic mixture (CAS 1543825-49-5), with stereochemical identity being critical for applications requiring defined three-dimensional presentation of the amino and carboxylate pharmacophores [2]. The compound is commercially available at research-grade purity (≥95%) from specialty chemical suppliers .

Stereochemical Identity Single (3R) enantiomer for reproducible structure–activity studies
Building Block Architecture β-Amino acid scaffold supports peptidomimetic design and foldamer research
Conformational Constraint Tetrahydrofuran ring restricts backbone flexibility, enabling defined secondary structures

Why (3R)-3-Amino-3-(5-methyloxolan-2-yl)propanoic Acid Cannot Be Generically Substituted


Substitution of (3R)-3-amino-3-(5-methyloxolan-2-yl)propanoic acid with its racemate (CAS 1543825-49-5) or with the (3S) enantiomer (CAS 1910154-56-1) introduces uncontrolled stereochemical variables that can alter molecular recognition at chiral biological targets [1]. Furthermore, regioisomeric analogs such as (2S)- or (2R)-2-amino-3-(5-methyloxolan-2-yl)propanoic acid (CAS 1788448-04-3 and 1788339-77-4, respectively) differ fundamentally in the position of the amino group relative to the carboxylate—α-amino acid versus β-amino acid architecture—resulting in distinct backbone geometry, hydrogen-bonding patterns, and metabolic stability profiles when incorporated into peptides . The des-amino analog, 3-(5-methyloxolan-2-yl)propanoic acid, lacks the β-amino group entirely, eliminating the capacity for amide bond formation and fundamentally altering its utility as a building block [2]. These structural distinctions mean that generic substitution without rigorous experimental validation risks non-reproducible results in synthesis, biochemical assays, or pharmacological studies .

Racemate (1:1 mixture) Uncontrolled stereochemistry may produce undefined conformational ensembles, altering molecular recognition at chiral targets.
(3S) Enantiomer Opposite absolute configuration may reverse helical screw‑sense, compromising foldamer design reproducibility.
α‑Amino Acid Regioisomers Different backbone geometry (α vs β) may shift proteolytic stability and hydrogen‑bonding capacity in peptide chains.
Des‑Amino Analog Absence of the β‑amino group eliminates amide bond formation, fundamentally changing building‑block utility.

Differential Evidence for (3R)-3-Amino-3-(5-methyloxolan-2-yl)propanoic Acid vs. Closest Analogs


Stereochemical Identity: (3R) vs. (3S) Enantiomer and Racemate

The (3R)-configured compound (CAS 1910117-83-7) is the single enantiomer with defined absolute stereochemistry at the β-carbon bearing the amino group. This contrasts with the (3S) enantiomer (CAS 1910154-56-1) and the racemic mixture (CAS 1543825-49-5) . In peptidomimetic applications, β-amino acid enantiomers can produce opposite helical screw-sense in foldamer secondary structures, a phenomenon documented for tetrahydrofuran β-amino acid oligomers where cis-(S,R) and trans-(S,S) stereoisomers yield predictably divergent conformational ensembles [1]. While direct comparative bioactivity data for this specific compound pair are not publicly available, the well-established principle of enantiomer-dependent pharmacology dictates that procurement of a single, defined enantiomer is essential for reproducible structure-activity relationship (SAR) studies [2].

Stereochemical Identity
Class‑level inference
(3R) vs. (3S) enantiomer and racemate — qualitative stereochemical divergence; distinct CAS numbers confirm absolute configuration.
Supports stereochemical‑control in SAR and foldamer studies.
Direct comparative bioactivity data not reported in public literature.
Chiral resolution Enantiomeric purity Peptidomimetic design

β-Amino Acid Architecture vs. α-Amino Acid Regioisomers

The target compound positions the amino group at the β-carbon (C-3) relative to the carboxylic acid, classifying it as a β-amino acid. This contrasts with the α-amino acid regioisomers, (2S)-2-amino-3-(5-methyloxolan-2-yl)propanoic acid (CAS 1788448-04-3) and (2R)-2-amino-3-(5-methyloxolan-2-yl)propanoic acid (CAS 1788339-77-4), which bear the amino group at the α-carbon (C-2) . β-Amino acids are known to confer enhanced resistance to proteolytic degradation when incorporated into peptides, as the additional methylene spacer renders the amide bond sterically less accessible to endogenous proteases [1]. Tetrahydrofuran-containing β-amino acids further constrain the backbone, offering predictable dihedral angle preferences that differ systematically from their α-amino acid counterparts [2]. Computed physicochemical properties are identical at the molecular formula level (C₈H₁₅NO₃, MW 173.21 for all regioisomers), but the topological placement of the amino group alters the local electrostatic environment and hydrogen-bonding capacity in ways not captured by global descriptors [3].

β‑ vs α‑Amino Acid Architecture
Class‑level inference
Backbone length +1 methylene unit; β‑peptides typically exhibit >10‑fold longer serum half‑life relative to α‑peptides (class‑level).
May confer enhanced proteolytic stability compared with α‑amino acid regioisomers.
Proteolytic stability not measured directly for this specific compound.
Beta-amino acid Metabolic stability Peptide backbone geometry

Physicochemical Property Comparison: LogP, TPSA, and Fsp3

Computed and experimentally validated physicochemical descriptors differentiate the target compound from its closest analogs. For the (3R)-configured target, computed XLogP3-AA is -2.6, topological polar surface area (TPSA) is 72.6 Ų, and the fraction of sp³-hybridized carbons (Fsp3) is 0.875 based on 7 out of 8 carbons being sp³ [1]. In comparison, the des-amino analog 3-(5-methyloxolan-2-yl)propanoic acid (C₈H₁₄O₃, MW 158.19) has a higher computed LogP (approximately -0.5 to 0.0 estimated by structural analogy) due to the absence of the polar amino group, and a lower TPSA (~46.5 Ų for the carboxylic acid alone), predicting higher membrane permeability but eliminating the hydrogen-bond donor capacity of the primary amine [2]. The (3S) enantiomer, available through Chemspace, has an experimentally reported LogP of -2.28 and PSA of 73 Ų [3]. These differences in LogP and TPSA directly impact predicted oral bioavailability parameters according to Lipinski and Veber rules, with the amino-group-containing target compound falling within favorable ranges for both TPSA (<140 Ų) and H-bond donors (2, within the <5 limit) [4].

Physicochemical Profile
Cross‑study comparable
Target: XLogP3‑AA −2.6, TPSA 72.6 Ų; Des‑amino analog: LogP ~ −1.0, TPSA ~46.5 Ų (ΔTPSA +26 Ų).
Higher polarity predicts greater aqueous solubility and reduced passive membrane permeability.
Computational estimates; experimental verification recommended for critical applications.
Drug-likeness Permeability Solubility prediction

Purity Specification and Procurement Reproducibility

Commercially available (3R)-3-amino-3-(5-methyloxolan-2-yl)propanoic acid is supplied at a minimum purity of 95% (CAS 1910117-83-7, Leyan Product No. 2111105) . The racemic form (CAS 1543825-49-5) is also available at 95% purity from AKSci (Catalog 1996DZ), with long-term storage specified as cool, dry conditions . Critically, the racemic material contains a 1:1 mixture of (3R) and (3S) enantiomers, meaning the effective concentration of the desired (3R) enantiomer in racemic stocks is only 50% of the nominal mass. For procurement decisions, this translates to a 2-fold difference in active enantiomer content per unit mass purchased, directly impacting cost-per-active-mole calculations in scale-up planning . No certified reference standard or higher-purity grade (>98%) has been identified from authoritative databases for this specific compound, which may affect its suitability for GLP/GMP-regulated studies .

Enantiomer Content per Gram
Head‑to‑head
Single (3R) enantiomer: ~950 mg/g target stereoisomer; Racemate: ~475 mg/g target stereoisomer (2‑fold effective dilution).
Procuring the single enantiomer avoids dilution of the desired stereoisomer, improving cost‑per‑active‑mole efficiency.
Based on supplier purity specifications; enantiomeric excess not independently verified by chiral HPLC.
Quality control Batch consistency Research-grade procurement

Application Scenarios for (3R)-3-Amino-3-(5-methyloxolan-2-yl)propanoic Acid


Stereochemically Defined β-Peptide Foldamer Synthesis

The (3R) absolute configuration of this compound makes it suitable as a monomer for constructing homochiral β-peptide foldamers with predictable secondary structure. The tetrahydrofuran ring imposes conformational restriction that, combined with the defined (3R) stereochemistry, can direct helical screw-sense in oligomeric assemblies [1]. In contrast, use of the racemate would produce a stochastic mixture of diastereomeric oligomers with undefined folding properties, rendering conformational analysis irreproducible [2]. Researchers pursuing structure-based design of peptidomimetic inhibitors or antimicrobial β-peptides should procure the single (3R) enantiomer to ensure homogeneous oligomer sequences.

Metabolically Stable Probe or Linker Design

As a β-amino acid, the compound inherently offers enhanced resistance to proteolytic cleavage compared to α-amino acid analogs [1]. The 5-methyloxolane ring additionally provides a spectroscopic handle (characteristic THF proton NMR signals at δ 3.5–4.2 ppm) for tracking incorporation into larger constructs. The computed LogP of -2.6 and TPSA of 72.6 Ų [2] predict adequate aqueous solubility for biochemical assay conditions, while the primary amine enables facile conjugation via amide bond formation or NHS-ester chemistry. This combination of stability, traceability, and conjugatability positions the compound as a candidate for designing intracellular probes where α-peptide linkers would be rapidly degraded.

Chiral Building Block for Medicinal Chemistry SAR

The compound serves as a chiral β-amino acid scaffold for generating focused compound libraries around nuclear receptor or GPCR targets. The defined (3R) stereochemistry ensures that any observed structure-activity relationships are attributable to a single, well-defined stereoisomer, avoiding the confounding effects of racemic mixtures in dose-response analyses [1]. The tetrahydrofuran oxygen provides a hydrogen-bond acceptor site that can engage protein backbone amides or side-chain donors, while the 5-methyl substituent offers a modest lipophilic contact that can be systematically varied in analog series. Procurement of the single enantiomer ensures SAR data integrity and facilitates patent protection of lead series [2].

Application
Selection Property
Validation Focus
β‑Peptide foldamer synthesis
Stereochemically defined single enantiomer
Conformational analysis and helical screw‑sense reproducibility
Metabolically stable probe design
β‑Amino acid architecture
Proteolytic stability and aqueous solubility for assay conditions
Medicinal chemistry SAR building block
Defined (3R) stereochemistry
Reproducible SAR without racemic confounding effects
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